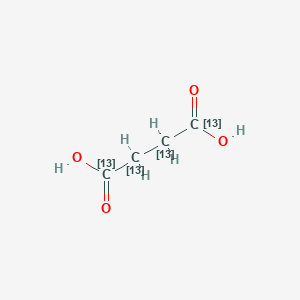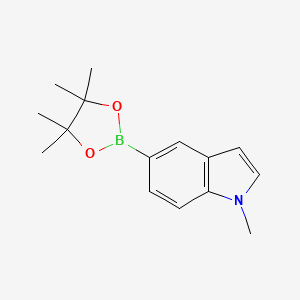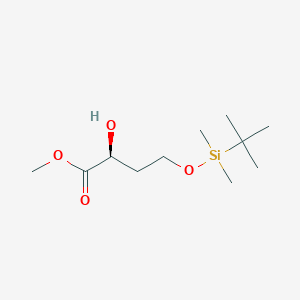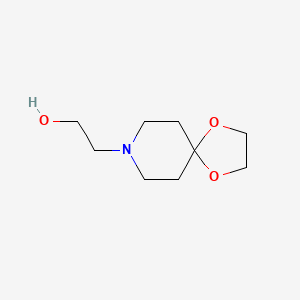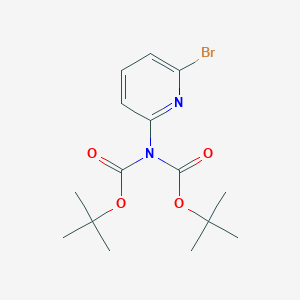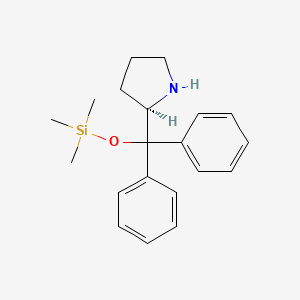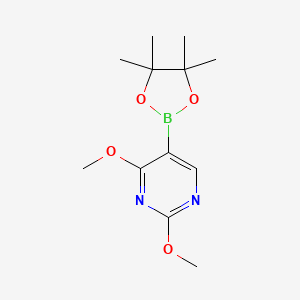
6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole
Übersicht
Beschreibung
6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole (6-Br-9-Me-THC) is an organic compound that belongs to the carbazole family of compounds. It is a highly versatile compound with a wide range of applications in scientific research, including synthesis and mechanism of action studies. 6-Br-9-Me-THC has been used in various laboratory experiments, such as the synthesis of other compounds and the study of its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
I have conducted a search on the scientific research applications of “6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole,” and here is a comprehensive analysis focusing on various potential applications:
Pharmaceutical Research
This compound has been explored for its potential in the design and synthesis of novel anti-cancer agents. Its structural properties allow for optimization in drug design, potentially leading to new therapeutic options for cancer treatment .
Chemical Synthesis
“6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole” can be used as a precursor in the synthesis of complex heterocyclic systems. These systems have various applications in chemical industries, including the development of new materials and pharmaceuticals .
Biological Studies
The compound has been identified for its biological properties, which could be significant in studying biological pathways and processes. It may serve as a tool in biochemical research to understand molecular interactions and functions.
Material Science
Computational Modeling
The compound’s structure can be utilized in computational models to study molecular dynamics and interactions. This is crucial in fields like drug design and materials engineering where understanding molecular behavior is key .
Industrial Applications
Novel anti-cancer agents: design, synthesis, biological activity … Synthesis of 11-bromo-9-methyl-6-methylene-3-methylthio-5,6,9,10 … 6-bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Wirkmechanismus
Target of Action
It’s worth noting that tetrahydrocarbazole derivatives have been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Mode of Action
The compound’s interaction with its targets likely involves the presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system .
Biochemical Pathways
The compound’s synthesis involves the oxidation of substituted 2,3,4,9-tetrahydro-1h-carbazoles, which can lead to the formation of various functionalized tetrahydrocarbazoles .
Pharmacokinetics
The compound’s molecular weight (25014) and boiling point (3787°C at 760 mmHg) suggest that it may have certain bioavailability characteristics .
Result of Action
The broad spectrum of biological activity associated with tetrahydrocarbazole derivatives suggests that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
The compound’s synthesis involves the role of various oxidants, solvents, and the concentration of reactants, suggesting that these factors may influence its action .
Eigenschaften
IUPAC Name |
6-bromo-9-methyl-1,2,3,4-tetrahydrocarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIPKRNFMHVJMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C3=C1C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507883 | |
| Record name | 6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole | |
CAS RN |
78863-96-4 | |
| Record name | 6-Bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



